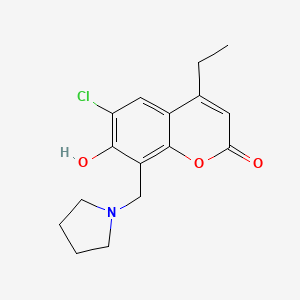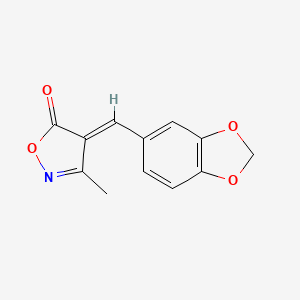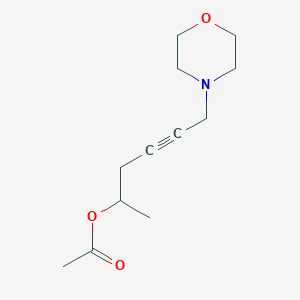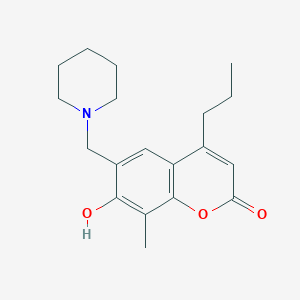
6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one, also known as CEP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to inhibit the activity of various signaling pathways, including the MAPK and PI3K pathways.
Biochemical and Physiological Effects:
6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases. Additionally, 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments is its well-established synthesis method and its availability. Additionally, 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been extensively studied, and its properties and effects are well-documented. However, one limitation of using 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments is its potential toxicity. While 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to be relatively non-toxic in vitro, its toxicity in vivo is not well-understood, and further studies are needed to fully assess its safety.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one. One area of research is in the development of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one, and to assess its safety and toxicity in vivo. Finally, there is potential for the development of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one-based therapies for neurodegenerative diseases, based on its neuroprotective properties.
Synthesemethoden
The synthesis of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one involves the reaction of 4-ethylcoumarin with pyrrolidine and chloroacetyl chloride in the presence of a base. This reaction results in the formation of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one, which can be purified and isolated using standard chromatographic techniques. The synthesis of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been well-established and has been reported in several scientific papers.
Wissenschaftliche Forschungsanwendungen
6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have potent anti-cancer properties, and has been shown to induce apoptosis in cancer cells. Additionally, 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and asthma.
Eigenschaften
IUPAC Name |
6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-2-10-7-14(19)21-16-11(10)8-13(17)15(20)12(16)9-18-5-3-4-6-18/h7-8,20H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBXKTSJVCPAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-hydroxy-3-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910368.png)




![2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5910397.png)

![3,5-dimethyl-1-[(2-phenylvinyl)sulfonyl]-1H-pyrazole](/img/structure/B5910404.png)
![7-hydroxy-6-methyl-8-(1-piperidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910423.png)
![3-hydroxy-4-(1-piperidinylmethyl)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5910424.png)

![3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5910459.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910472.png)
